1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene
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Overview
Description
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is a synthetic ketone fragrance compound, also known by various commercial names such as Iso E Super, Iso Gamma Super, and others . It is widely used in the fragrance industry due to its woody, slightly ambergris odor, reminiscent of clean human skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is produced commercially through a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction yields a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst such as aluminum chloride ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct .
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The use of aluminum chloride as a catalyst and phosphoric acid for cyclization are standard practices in the industry .
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use as a fragrance in various biological products.
Medicine: Investigated for its potential therapeutic properties and its use in medicinal chemistry.
Industry: Widely used in the fragrance industry for perfumes, detergents, and air fresheners.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene involves its interaction with olfactory receptors in the human nose. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody and ambergris odor . The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signal transduction mechanism .
Comparison with Similar Compounds
Similar Compounds
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but differs in the degree of hydrogenation.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another compound with a similar tetramethyl structure but different functional groups.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl): Similar in structure but with different substituents.
Uniqueness
1,1,5,5-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalene is unique due to its specific odor profile and its widespread use in the fragrance industry. Its ability to provide a long-lasting woody and ambergris scent makes it a valuable ingredient in various consumer products .
Properties
CAS No. |
56239-59-9 |
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Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
4,4,8,8-tetramethyl-1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C14H24/c1-13(2)9-5-8-12-11(13)7-6-10-14(12,3)4/h5-10H2,1-4H3 |
InChI Key |
DMUCYUBVMPOSHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1CCCC2(C)C)C |
Origin of Product |
United States |
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